2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate
Overview
Description
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including an ethoxy group, a piperidinylcarbonothioyl group, and a nitrobenzoate moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl ring with 2-chloro-4-nitrobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonothioyl group can be reduced to a thiol.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-bromo-4-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the nitrobenzoate moiety, in particular, distinguishes it from other similar compounds .
Properties
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5S/c1-2-28-19-12-14(20(30)23-10-4-3-5-11-23)6-9-18(19)29-21(25)16-8-7-15(24(26)27)13-17(16)22/h6-9,12-13H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFWIEVBPYVHMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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